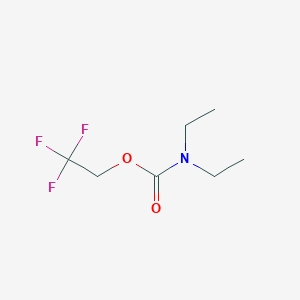
2,2,2-trifluoroethyl N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N,N-diethylcarbamate: is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is known for its unique chemical properties, including a boiling point of approximately 164.4°C and a density of 1.163 g/cm³ . This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester typically involves the reaction of diethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-trifluoroethyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Diethylamine and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl N,N-diethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity . The trifluoroethyl group enhances its reactivity and specificity towards certain enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- Carbamic acid, (2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2,2,2-trifluoroethyl)-, methyl ester
Comparison: 2,2,2-trifluoroethyl N,N-diethylcarbamate is unique due to its diethyl substitution, which imparts different chemical properties and reactivity compared to its analogs. The presence of the trifluoroethyl group enhances its stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
326-94-3 |
|---|---|
Molecular Formula |
C7H12F3NO2 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H12F3NO2/c1-3-11(4-2)6(12)13-5-7(8,9)10/h3-5H2,1-2H3 |
InChI Key |
BXNLMPJGXPPXST-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OCC(F)(F)F |
Canonical SMILES |
CCN(CC)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



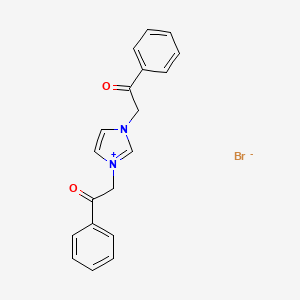
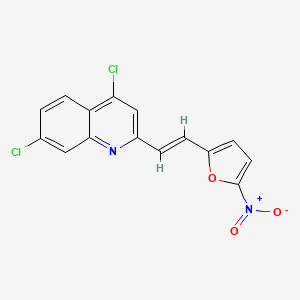

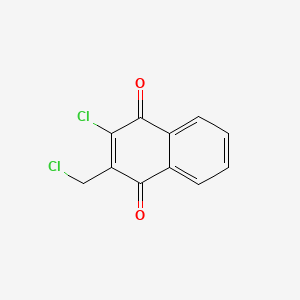

![4-(8-Fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride](/img/structure/B1655083.png)
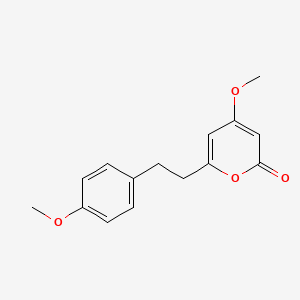



![3-Azabicyclo[4.1.0]heptan-2-one](/img/structure/B1655089.png)
![1-[(1E)-{[(4-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B1655090.png)
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B1655091.png)
